molecular formula C17H14N8S B1139168 c-Met inhibitor 1 CAS No. 1357072-61-7

c-Met inhibitor 1

Cat. No. B1139168
M. Wt: 362.41
InChI Key:
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Description

Synthesis Analysis

The synthesis of c-Met inhibitors involves complex chemical processes aimed at targeting the ATP-binding site of the c-Met kinase domain. These processes are designed to yield molecules capable of selectively inhibiting c-Met activity, thereby blocking its pathological signaling pathways in cancer cells. The optimization techniques for novel c-Met kinase inhibitors have focused on structural optimization and structure-activity relationship (SAR) studies to enhance efficacy and selectivity (Sun et al., 2018).

Molecular Structure Analysis

The molecular structure of c-Met inhibitors is critical for their binding affinity and specificity to the c-Met receptor. These inhibitors often mimic ATP structure, enabling them to compete with ATP for binding to the kinase domain of the c-Met receptor. The '5-atoms linker' design has been highlighted as an important feature in some novel c-Met enzyme inhibitors, suggesting a key role in enhancing inhibitor-receptor interactions (Sun et al., 2018).

Chemical Reactions and Properties

c-Met inhibitors undergo various chemical reactions that influence their stability, bioavailability, and overall therapeutic efficacy. The development of these inhibitors requires a comprehensive understanding of their chemical properties, including reactivity, solubility, and metabolism. Advances in the chemistry of c-Met inhibitors have led to the discovery of molecules with improved pharmacokinetic profiles, offering better clinical outcomes (Porter, 2010).

Scientific Research Applications

  • Scientific Field: Cancer Research c-Met inhibitors are often used in cancer research, particularly in the study of lung cancer . c-Met is a protein product encoded by the precancerous gene c-Met, which has some relationship with a variety of carcinogenic gene products and regulatory proteins .

  • Application: Tumor Therapy c-Met inhibitors are mainly used to treat specific abnormal targets in human tumor cells or tissues, and eliminate tumor cell-specific lesions by blocking signal and metabolic pathways . They are used in combination with multitarget tyrosine kinase inhibitors to promote the development of tumor therapy .

  • Methods of Application: In Vitro Testing In experiments, compounds are screened and one is used as a positive control to evaluate the kinase inhibitory activity of candidate compounds . The dilution concentration grade, dilution gradient grade, and porosity are taken as the dependent variables of each compound, and different results are obtained by adjusting each factor .

  • Results: Inhibition of Kinase Activity The detection of c-Met kinase activity showed that c-Met inhibitors showed good kinase inhibitory activity . The results of inhibitory activity test showed that SIPI6931 compound on EGFR, KDR, c-Met kinase showed weak inhibitory activity, and had strong tolerance to SNU-5 cells combined with SIPI6931 compound cell activity .

  • Scientific Field: Molecular Diversity In a study, 14 molecular dynamics simulations of potent type II c-Met inhibitors were run to resolve the critical interactions responsible for high affinity of ligands towards c-Met .

  • Application Inhibition of Tumor Growth and Metastasis

    The c-Met tyrosine kinase plays an important role in human cancers. Preclinical studies demonstrated that c-Met is over-expressed, mutated and amplified in a variety of human tumor types. Thus, the inhibitors of c-Met can be beneficial in blockade of tumor growth and metastasis as molecular targeted cancer therapies .

  • Methods of Application: Molecular Dynamics Simulations In this study, 14 molecular dynamics simulations of potent type II c-Met inhibitors were run to resolve the critical interactions responsible for high affinity of ligands towards c-Met .

  • Results Identification of Critical Interactions

    Residues Phe1223 and Tyr1159, involved in pi-pi interactions were recognized as the most effective residues in the ligand binding in terms of binding free energies. Hydrogen bond interaction with Met1160 was also found necessary for effective type II ligand binding to c-Met .

  • Scientific Field: Antibody–Drug Conjugates (ADCs) In a preclinical study, Teliso-V demonstrated the same binding properties as the parental antibody, a need for approximately more than 100,000 c-Met cell surface molecules for anticancer activity, selective and high-affinity binding to c-Met-expressing tumor cells, delivery of MMAE directly to tumor cells, promising cytotoxic activity in c-Met-overexpressing cell lines (both MET-overexpressed and amplified tumors), cell killing ability regardless the MET signaling, activity against tumors expressing high, moderate and low levels of c-Met, antitumor activity in MET-amplified and -nonamplified tumor xenografts as well as in c-Met inhibitor- and ABT-700-resistant xenograft tumors, remarkable and sustained tumor regression in xenograft tumor models, substantial tumor growth inhibition (TGI) as well as regressions in c-Met-overexpressed or MET -amplified patient-derived xenograft (PDX) models, TGI in c-Met-overexpressing lung cancer xenografts, tumor regression in a relapsed ABT-700-resistant gastric carcinoma model, antitumor activity in moderate-to-high c-Met-expressing NSCLC, hepatocellular and ovarian carcinoma PDX models, synergistic antitumor activities when used in combination with chemotherapeutics (including standard-of-care chemotherapy and FOLFIRI [a chemotherapy combination treatment regimen containing folinic acid, fluorouracil and irinotecan]), favorable stability and pharmacokinetics (PK) profiles, and a suitable safety profile (with the same toxicity profile as MMAE-carrying ADCs) .

  • Application: Tumor Therapy The combination of new c-Met inhibitors and multitarget tyrosine kinase inhibitors has greatly promoted the development of tumor therapy .

  • Scientific Field: Digestive System Tumors c-Met generally exerts a crucial function of promoting tumor cells proliferation and differentiation in digestive system tumors . c-Met also mediates tumor progression and drug resistance by signaling interactions with other oncogenic molecules and then activating downstream pathways .

  • Application: Treatment of Digestive System Tumors Many anti-tumor therapies targeting c-Met (tyrosine kinase inhibitors, monoclonal antibodies, and adoptive immunotherapy) have been developed in treating digestive system tumors . Some drugs have been successfully applied to the clinic, but most of them are defective due to their efficacy and complications .

  • Methods of Application: Combination Therapies It has been validated that some combination therapies, including α-PD-1/PD-L1 plus chemotherapy, radiotherapy, angiogenesis inhibitors, targeted therapy, other immune checkpoint inhibitors, agonists of the co-stimulatory molecule, stimulator of interferon genes agonists, fecal microbiota transplantation, epigenetic modulators, or metabolic modulators, have superior antitumor efficacies and higher response rates .

  • Results: Improved Treatment Efficacy Clinical trials of treating digestive system tumors based on c-Met targets have achieved favorable security, and c-Met inhibitors have been found to be an efficient treatment regimen in combination with other drugs .

  • Scientific Field: EGFR-Tyrosine Kinase Inhibitors Amplified c-MET promotes downstream signal transduction through bypass activation to avoid cell death by EGFR-TKIs .

  • Application: Overcoming Drug Resistance This promotes the proliferation of cancer cells, which ultimately leads to the resistance of patients to EGFR-TKIs .

Future Directions

C-Met inhibitors are promising candidates for the next generation of cancer treatment . They offer a potential treatment strategy for cancer patients with abnormal expressions of c-Met or NTRK . Combination strategies with PD-1/PD-L1 blockade are also being explored .

properties

IUPAC Name

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXHZDNTBJUJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Met inhibitor 1

Synthesis routes and methods I

Procedure details

To a solution of 6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (50 g, 268 mmol) in DMF (750 mL) is added 5-iodo-2-methyl-2H-indazole (55.5 g, 215.1 mmol), 2-Pyridinecarboxylic Acid (5.5 g, 44.7 mmoles), Copper (I) Iodide (4 g, 21.0 mmoles), and Cesium Carbonate (212.5 g, 652.2 moles). The mixture is under N2 and stirred at 100° C. for 10 hours. The reaction mixture is then cooled to room temperature and poured into water (2000 mL). After stirring at room temperature for 30 min, the mixture is extracted with a mixed solvent (2 L×2, CHCl3/IPA=3/1). The combined organic layer is then washed four times with mixed solution (25% NH4OH(aq)/brine=¼; 800 mL), sat. LiCl(aq) (1 L), sat. brine (1.5 L×2), and dry over Na2SO4. The organic solution is concentrated under reduced pressure to give a brown crude solid product. The crude product is triturated with ethyl acetate (800 mL) at room temperature for 3 hours and the pure product is collected by filtration to afford the title compound (68 g, 87.2%) as a white solid. MS (m/z): 363.0 (M+H).
Name
6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
212.5 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two
Yield
87.2%

Synthesis routes and methods II

Procedure details

To a solution of 6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (2.3 g, 10.0 mmol) in DMF (20 mL) is added 5-iodo-2-methyl-2H-indazole (2.6 g, 10.0 mmol), tris(dibenzylideneacetone) dipalladium(0) (460 mg; 502.7 μmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (580 mg, 1.0 mmol), diisopropylethylamine (4 mL, 22.9 mmol). The mixture is purged with N2 and stirred at 100° C. for 18 h. DMF is removed under vacuum, and the residue is purified by flash column chromatography (Combi-Flash, silica gel) eluting with DCM/methanol (20:1) to give a crude product. The crude product is suspended in 20 mL of DCM to give slurry, and the pure product is collected by filtration to afford the title compound (1.9 g, 52.5%) as a yellow solid. MS (m/z): 363.1 (M+H).
Name
6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
52.5%

Citations

For This Compound
10
Citations
L Liu, A Siegmund, N Xi, P Kaplan-Lefko… - Journal of medicinal …, 2008 - ACS Publications
Deregulation of the receptor tyrosine kinase c-Met has been implicated in human cancers. Pyrazolones with N-1 bearing a pendent hydroxyalkyl side chain showed selective inhibition …
Number of citations: 111 pubs.acs.org
TL Underiner, T Herbertz… - Anti-Cancer Agents in …, 2010 - ingentaconnect.com
The scatter factor/hepatocyte growth factor (HGF)-c-Met axis is involved in the malignant phenotype of various tumor types via activation of a wide range of autocrine and paracrine …
Number of citations: 160 www.ingentaconnect.com
J Porter - Expert opinion on therapeutic patents, 2010 - Taylor & Francis
Importance of the field: c-Met kinase is the receptor for hepatocyte growth factor. Primarily expressed on epithelial and mesenchymal cells its normal function is associated with wound …
Number of citations: 89 www.tandfonline.com
Y Jiang, K Zhang, S Gao, G Wang, J Huang, J Wang… - Molecules, 2016 - mdpi.com
Cellular mesenchymal-epithelial transition factor (c-MET) is closely linked to human malignancies, which makes it an important target for treatment of cancer. In this study, a series of 3-…
Number of citations: 10 www.mdpi.com
PC Lv, YS Yang, ZC Wang - Current Topics in Medicinal …, 2019 - ingentaconnect.com
C-Met, also referred to as Hepatocyte Growth Factor Receptor (HGFR), is a heterodimeric receptor tyrosine kinase. It has been determined that c-Met gene mutations, overexpression, …
Number of citations: 15 www.ingentaconnect.com
Y Guo, X Peng, Y Ji, Y Zhang, J Ding, Z Zhan, J Ai… - Molecular Diversity, 2021 - Springer
Receptor tyrosine kinase c-Met is an important antitumor drug target. Triazolotriazine analogues 2–10 were prepared efficiently and evaluated the enzymatic and cellular c-Met activities…
Number of citations: 2 link.springer.com
L Demkova, L Kucerova - Molecular cancer, 2018 - Springer
Metastatic disease in a cancer patient still remains a therapeutic challenge. Metastatic process involves many steps, during which malignant cells succeed to activate cellular pathways …
Number of citations: 60 link.springer.com
S Lu, HP Török, E Gallmeier, FT Kolligs, A Rizzani… - Oncotarget, 2015 - ncbi.nlm.nih.gov
Tivantinib, a c-MET inhibitor, is investigated as a second-line treatment of HCC. It was shown that c-MET overexpression predicts its efficacy. Therefore, a phase-3 trial of tivantinib has …
Number of citations: 25 www.ncbi.nlm.nih.gov
D Lu, J Yan, L Wang, H Liu, L Zeng… - ACS Medicinal …, 2017 - ACS Publications
… of the hydroxamic acid group in HDACi and its strong chelation ability with zinc ion, (21-26) we first introduced hydroxamic acid as a ZBG to the side chain based on the c-Met inhibitor 1. …
Number of citations: 40 pubs.acs.org
Y Wang, J Ai, Y Wang, Y Chen, L Wang… - Journal of medicinal …, 2011 - ACS Publications
By use of an improved synthetic strategy, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were readily prepared. 3,5,7-Trisubstituted quinolines 21a−c, 21l, and 27a−c …
Number of citations: 119 pubs.acs.org

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